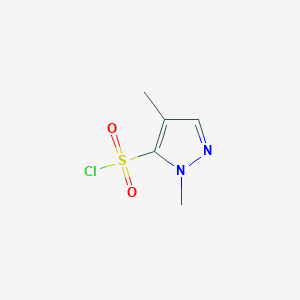
3-Bromo-2-chloro-5-methoxypyridine
Descripción general
Descripción
3-Bromo-2-chloro-5-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO. It has a molecular weight of 222.47 . It is typically a white to yellow crystal or powder .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-5-methoxypyridine is 1S/C6H5BrClNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-Bromo-2-chloro-5-methoxypyridine is a white to yellow crystal or powder . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Pyridyne Precursor
3-Bromo-2-chloro-4-methoxypyridine serves as a practical 2,3-pyridyne precursor. This compound, when generated from the precursor through halogen-metal exchange, shows regioselective reactivity with specific furans, indicating its potential utility in synthetic chemistry for creating complex molecular structures (Walters, Carter, & Banerjee, 1992).
Halogen Migration
Studies have shown that 3-bromo-2,4-dihydroxypyridine can undergo halogen migration under certain conditions. This change in halogen position demonstrates the compound's reactive nature, which could be useful in various chemical syntheses (Hertog & Schogt, 2010).
Reactions with Hydrochloric Acid
The reaction of bromo-derivatives of 2- and 3-ethoxypyridine, including compounds related to 3-bromo-2-chloro-5-methoxypyridine, with aqueous hydrochloric acid has been investigated. This research highlights the potential of these compounds in generating new pyridine derivatives under specific conditions (Hertog & Bruyn, 2010).
Synthesis of Pyridine Derivatives
Research into the efficient synthesis of pyridine derivatives, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has utilized similar compounds. These syntheses are crucial in the development of pharmaceuticals and other complex organic molecules (Hirokawa, Horikawa, & Kato, 2000).
Lithiation Studies
Investigations into the lithiation pathway of 2-chloro- and 2-methoxypyridine, related to 3-bromo-2-chloro-5-methoxypyridine, provide insights into complex chemical processes. This research contributes to a deeper understanding of chemical reactions involving pyridine derivatives (Gros, Choppin, & Fort, 2003).
Synthesis of Bicyclic δ-Lactams
The synthesis of 5-functionalised-2-methoxypyridines from 5-bromo-2-methoxypyridine using magnesium ‘ate’ complexes demonstrates the utility of these compounds in creating more complex organic structures, such as bicyclic δ-lactams (Sośnicki, 2009).
Nitration of Pyridine N-oxides
The preparation and nitration of 3-chloro-5-methoxypyridine N-oxide and its derivatives, closely related to 3-bromo-2-chloro-5-methoxypyridine, have been explored. This research adds to the understanding of pyridine chemistry and potential applications in synthesis (Bissell & Swansiger, 1987).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-chloro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABUHZFENICAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674465 | |
| Record name | 3-Bromo-2-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033202-44-6 | |
| Record name | 3-Bromo-2-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chloro-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne](/img/structure/B1522210.png)

![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/structure/B1522212.png)

![10-Benzyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B1522215.png)


![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)
![2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1522226.png)



![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1522232.png)